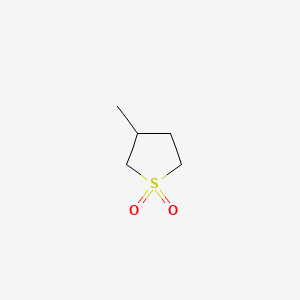

3-Methylsulfolane

描述

Overview of Sulfolane (B150427) Derivatives in Contemporary Chemistry

Sulfolane, a synthetically produced organosulfur compound, and its derivatives are notable for their distinctive physical and chemical properties, which make them valuable in various industrial and research applications. mdpi.com Formally known as tetrahydrothiophene-1,1-dioxide, sulfolane is a polar aprotic solvent with high thermal stability and a wide liquid range. mdpi.comgoogle.com These characteristics have led to its widespread use in processes such as extractive distillation for separating aromatic from non-aromatic hydrocarbons (the Sulfinol process) and for purifying natural gas. mdpi.comgoogle.commicrobiologyresearch.org

Derivatives of sulfolane are compounds where one or more hydrogen atoms on the sulfolane ring are replaced by organic functional groups. google.com This structural modification allows for the fine-tuning of the molecule's properties to suit specific applications. For instance, the introduction of different functional groups can alter the solvent's polarity, selectivity, and reactivity. google.comresearchgate.net In medicinal chemistry, the sulfolane scaffold has been explored for the development of biologically active molecules, including protease and β-lactamase inhibitors. mdpi.comthieme-connect.com The reduced form of 3-sulfolene (B121364), a sulfolane congener, is also increasingly used as a structural element in creating molecules for biological applications. researchgate.netthieme-connect.comthieme-connect.com

The versatility of sulfolane derivatives extends to their use as building blocks in organic synthesis. researchgate.netthieme-connect.com Substituted 3-sulfolenes, for example, are stable, crystalline compounds that serve as convenient precursors to multi-substituted 1,3-dienes. researchgate.netthieme-connect.com The sulfolane ring can also be incorporated into more complex molecular architectures, leading to the synthesis of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals. researchgate.netmdpi.comthieme-connect.com

Rationale for Focused Research on 3-Methylsulfolane

This compound, a derivative of sulfolane, has garnered specific research interest due to its unique combination of properties that offer advantages over the parent compound and other derivatives in certain applications. cymitquimica.com As a colorless to pale yellow liquid, it exhibits high thermal stability and resistance to oxidation, making it a robust solvent for chemical reactions. cymitquimica.com The presence of the methyl group enhances its polarity, allowing it to effectively dissolve a wide array of both polar and nonpolar substances. cymitquimica.com

One of the key drivers for research into this compound is its application as a solvent in extractive distillation and gas sweetening processes. microbiologyresearch.orghep.com.cn In the separation of close-boiling hydrocarbons, the selectivity of the solvent is crucial, and this compound has shown promise in enhancing the relative volatility of certain components. hep.com.cn For instance, it is used in the extractive distillation of cycloalkane monomers from direct coal liquefaction naphtha. hep.com.cn In natural gas sweetening, a process to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), this compound is a component of mixed solvent systems that can offer improved performance. microbiologyresearch.orguomus.edu.iq

Furthermore, this compound is being investigated for its potential in advanced energy storage applications. It has been studied as a component in electrolytes for high-temperature supercapacitors and sodium-ion batteries. acs.orgresearchgate.net In these applications, its thermal stability and ability to dissolve various salts are highly advantageous. acs.orgresearchgate.net Research has shown that mixtures of this compound with sulfolane can create eutectic systems with significantly lower freezing points, expanding their operational temperature range. acs.org For example, a 40/60 mixture of this compound and sulfolane has a freezing point around -15 to -17 °C, a substantial depression from the freezing point of pure sulfolane. acs.org

The compound is also recognized for its utility in organic synthesis, serving as a versatile solvent and sometimes as a reactant or intermediate. mdpi.comlookchem.com Its ability to dissolve a broad range of compounds makes it a suitable medium for various chemical transformations. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₂S cymitquimica.comcymitquimica.com |

| Molecular Weight | 134.19 g/mol cymitquimica.com |

| Appearance | Colorless to light yellow liquid cymitquimica.com |

| Boiling Point | 276 °C stenutz.eu |

| Melting Point | 1 °C stenutz.eu |

| Density | 1.189 g/mL stenutz.eu |

| Refractive Index | 1.477 stenutz.eu |

Research Applications of this compound

| Application Area | Description |

| Extractive Distillation | Used as a solvent to separate close-boiling hydrocarbons, such as cycloalkanes from naphtha. hep.com.cn |

| Gas Sweetening | A component in solvent mixtures for the removal of acidic gases (H₂S, CO₂) from natural gas. microbiologyresearch.orguomus.edu.iq |

| Electrochemistry | Investigated as a solvent in electrolytes for high-temperature supercapacitors and sodium-ion batteries. acs.orgresearchgate.net |

| Organic Synthesis | Employed as a versatile solvent and intermediate in various chemical reactions. cymitquimica.comlookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylthiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJLMPKFQPJDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870789 | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-93-5 | |

| Record name | 3-Methylsulfolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylsulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyltetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control in 3 Methylsulfolane Production

Chemoenzymatic Synthesis of 3-Methylsulfolane Derivatives

Chemoenzymatic strategies, which combine chemical reactions with biological catalysis, have emerged as powerful tools for the synthesis of complex chiral molecules. In the context of this compound, these methods are particularly valuable for establishing the desired stereochemistry at the chiral centers of the molecule.

Baker's Yeast Mediated Reduction in Chiral Alcohol Synthesis

Baker's yeast (Saccharomyces cerevisiae) is a widely utilized whole-cell biocatalyst for the asymmetric reduction of ketones to chiral alcohols. researchgate.netbenthamscience.com This is attributed to its ready availability, ease of use, and the versatility of its enzymatic machinery. researchgate.net The reduction of 2-acetyl-3-methyl sulfolane (B150427) to the corresponding alcohol serves as a key example of this application. researchgate.netmdpi.com The process is typically conducted in an aqueous suspension of baker's yeast and sucrose (B13894) at room temperature, representing mild and environmentally benign reaction conditions. mdpi.com

The baker's yeast-mediated reduction of trans-2-acetyl-3-methyl sulfolane results in the formation of two diastereomeric alcohols. mdpi.com Interestingly, the diastereocontrol observed in the microbial reduction is opposite to that of chemical reduction using sodium borohydride (B1222165). researchgate.netmdpi.com In the yeast-mediated process, the two diastereomers are produced in a roughly 40:60 ratio. mdpi.com It is proposed that the cis and trans isomers of the starting ketone interconvert in the yeast medium through enolisation. The yeast reductases then selectively reduce these isomers to form the two diastereomeric alcohols. mdpi.com

While baker's yeast is a versatile biocatalyst, the substrate scope and efficiency of the reductions can be influenced by the structure of the ketone. For instance, the reduction of various prochiral ketones using baker's yeast can lead to high product yields and enantiomeric excess, but the low miscibility of more hydrophobic ketones in the aqueous reaction medium can result in lower conversions. acgpubs.orgresearchgate.net In the case of 2-acetyl-3-methyl sulfolane, the yeast enzymes appear to selectively reduce the ketone isomers based on the absolute stereochemistry at the C-2 position, while not distinguishing the stereocenter at C-3. mdpi.com

Diastereocontrol in Baker's Yeast Reductions

Comparison of Biocatalytic vs. Conventional Chemical Reduction

A direct comparison between biocatalytic and conventional chemical reduction methods for 2-acetyl-3-methyl sulfolane highlights the significant advantages of the former.

The chemical reduction of 2-acetyl-3-methyl sulfolane using a reducing agent like sodium borohydride proceeds with poor yield and a lack of diastereocontrol. mdpi.com The combined pure yield of the desired diastereomeric alcohols is 25% or less. researchgate.netmdpi.com The reaction produces a complex mixture of three diastereomers, making the isolation of the desired products challenging. mdpi.com This low efficiency and poor selectivity render the conventional chemical route impractical for the synthesis of these chiral alcohols. researchgate.netmdpi.com

Compound Names

| Compound Name |

| 2-acetyl-3-methyl sulfolane |

| This compound |

| Sodium borohydride |

| trans-2-acetyl-3-methyl sulfolane |

Data Tables

Table 1: Comparison of Reduction Methods for 2-Acetyl-3-methyl Sulfolane

| Method | Reducing Agent | Yield | Enantiomeric Excess (ee) | Diastereomer Ratio |

| Biocatalytic | Baker's Yeast | 67% (combined) mdpi.com | >98% mdpi.com | 40:60 mdpi.com |

| Chemical | Sodium Borohydride | ≤25% (combined) researchgate.netmdpi.com | Not reported (low diastereoselectivity) | Mixture of three diastereomers mdpi.com |

Click on the headers to sort the table.

Strategies for Improving Diastereoselectivity in Biocatalysis

Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), has been extensively employed for the asymmetric reduction of ketones to produce chiral alcohols. mdpi.comresearchgate.net In the context of producing 1-(3-Methyl-1,1-dioxo-tetrahydro-1λ⁶-thiophen-2-yl)ethanol, the baker's yeast mediated reduction of 2-acetyl-3-methyl sulfolane has shown excellent efficiency and enantioselectivity. mdpi.comopenaccesspub.org However, controlling diastereoselectivity remains a key challenge. A number of strategies have been reported in the literature to improve the diastereoselectivity of reductions mediated by baker's yeast. mdpi.comresearchgate.net

Enzyme Inhibitors: The use of irreversible enzyme inhibitors is a known strategy to enhance the diastereoselectivity of baker's yeast reductions. mdpi.comresearchgate.net By selectively inhibiting certain reductases, it is possible to favor the action of another enzyme that produces the desired diastereomer with higher selectivity.

Organic Solvents: The addition of organic solvents to the reaction medium can significantly influence the outcome of biocatalytic reductions. mdpi.comresearchgate.net Solvents can affect the substrate's solubility, alter the cell membrane's permeability, and directly influence enzyme conformation and activity. In some cases, adding a co-solvent has been shown to improve the stereoselectivity of the reduction. vdoc.pub For the reduction of 2-acetyl-3-methyl sulfolane, the substrate was dissolved in DMSO before being added to the yeast suspension. mdpi.com

The following table summarizes the results of the baker's yeast-mediated reduction compared to a conventional chemical reduction using sodium borohydride.

| Reaction | Reagents/Conditions | Product(s) | Diastereomeric Ratio (a:b) | Yield | Enantiomeric Excess (ee) |

| Biocatalytic Reduction | Baker's yeast, sucrose, water, 28 °C, 48 h | (2a) and (2b) | 40:60 | 67% (combined) | >98% |

| Chemical Reduction | NaBH₄, Ethanol, 0 °C | (2a), (2b), and other diastereomers | 61:23:16 (three diastereomers) | 25% (combined) | Not applicable |

Data sourced from Deasy et al. (2014). mdpi.com

Modifying the physical state of the biocatalyst can also be a powerful tool for controlling stereoselectivity.

Cell Immobilization: Immobilizing yeast cells on a solid support is a widely used technique in bioprocessing. mdpi.comresearchgate.net This method offers several advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and enhanced operational stability. openaccesspub.org Immobilization can also alter the microenvironment of the cells, which may lead to changes in enzymatic activity and, consequently, improved stereoselectivity in reductions. mdpi.comnih.gov

Cellular Mass Pre-treatment: Pre-treating the yeast cells before their use in the reduction is another strategy employed to enhance diastereoselectivity. mdpi.comresearchgate.net This can involve various methods, such as heat treatment or exposure to specific chemical agents, which can selectively deactivate certain enzymes within the cell, thereby favoring the desired catalytic pathway.

The efficiency and stereoselectivity of baker's yeast-mediated reductions of ketones are known to be strongly influenced by the presence and position of sulfur substituents on the substrate or by the use of sulfur-containing additives in the reaction mixture. mdpi.comresearchgate.net The oxidation state of the sulfur atom also has a significant impact on the reaction's outcome. researchgate.net For substrates like β-keto sulfones, the sulfone moiety is particularly effective in directing the efficiency and stereoselectivity of the ketone reduction compared to analogous sulfide (B99878) or sulfoxide (B87167) groups. researchgate.net The addition of external sulfur compounds to the reaction can modulate the activity of the yeast reductases, offering another avenue for optimizing the diastereomeric ratio of the resulting alcohol products. mdpi.comresearchgate.net

Cell Immobilization and Cellular Mass Pre-treatment

Metal-Catalyzed Approaches to Sulfolane Structures

Metal catalysis provides a powerful alternative to biocatalysis for the synthesis of complex organic molecules, including sulfolane derivatives. These methods often offer high efficiency and control over the reaction's chemo-, regio-, and stereoselectivity. wiley-vch.de

Rhodium(II) carboxylate complexes are particularly effective catalysts for a wide range of transformations involving carbene intermediates, including C-H insertion reactions. wiley-vch.deund.edu The intermolecular rhodium(II) catalyzed C-H insertion of α-diazo-β-keto sulfones is a well-established method for synthesizing cyclic sulfone structures. mdpi.com This methodology was employed in the preparation of the key precursor, trans-2-acetyl-3-methyl sulfolane. mdpi.com The reaction involves the formation of a rhodium carbenoid from a diazo compound, which then undergoes an insertion into a C-H bond. und.edu

The control of regioselectivity and stereochemistry is paramount in C-H insertion reactions. In the synthesis of 2-acetyl-3-methyl sulfolane, the intramolecular C-H insertion reaction was catalyzed by Rh₂(tfacam)₄. mdpi.com

Regioselectivity: The reaction demonstrated excellent regioselectivity, specifically favoring the functionalization of the unactivated C-H bond that leads to the formation of the five-membered sulfolane ring. mdpi.com The choice of catalyst and substrate structure are crucial in directing the insertion to a specific C-H bond. wiley-vch.denih.gov

Stereochemical Outcome: The C-H insertion resulted in the formation of the sulfolane product as a single diastereomer, which was assigned as the trans-isomer based on ¹H NMR analysis. mdpi.com The stereochemistry of the product in such reactions is often influenced by the catalyst's ligand sphere and the steric interactions in the transition state, which guide the approach of the carbene to the C-H bond. acs.org The reaction yielded the pure trans-2-acetyl-3-methyl sulfolane product in 41% yield after purification. mdpi.com

Noble Metal Catalysis in Sulfolene and Sulfolane Synthesis

The construction of sulfolene and sulfolane scaffolds has been significantly advanced through the use of noble metal catalysis. These methods provide efficient routes to functionalized five-membered cyclic sulfones, which are valuable motifs in medicinal and materials chemistry. researchgate.net Transition-metal-catalyzed reactions, particularly those involving rhodium and copper, have emerged as powerful tools for intramolecular C-H insertion and cyclopropanation reactions starting from α-diazo sulfone precursors. ucc.ie

Rhodium(II) carboxylate catalysts, for instance, are highly effective in mediating intramolecular C-H insertion reactions of diazo carbonyl compounds to form five-membered rings. scienceijsar.com This methodology has been successfully applied to α-diazo-β-oxo sulfone derivatives to create various enantioenriched heterocyclic compounds, including sulfolanes. ucc.ie The choice of metal and ligand is crucial in controlling the regio-, diastereo-, and enantioselectivity of these transformations. While copper-bisoxazoline systems have shown high enantioselectivity (up to 98% ee) in forming thiopyrans and sulfolanes, rhodium catalysts are also pivotal, especially in competitive C-H insertion pathways. ucc.ieresearchgate.net

Another significant strategy involves the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to α,β-unsaturated sulfonyl compounds. organic-chemistry.orgacs.org The use of a chiral diene ligand in conjunction with a rhodium catalyst enables the highly enantioselective formation of β-substituted sulfones. organic-chemistry.org This approach is notable for its high yields and exceptional enantioselectivities, often exceeding 99% ee. The success of these reactions often depends on the specific nature of the sulfonyl substrate; for example, α,β-unsaturated 2-pyridyl sulfones are particularly effective substrates due to their ability to coordinate with the metal center, whereas simple vinyl phenyl sulfones may be unreactive under similar conditions. acs.org

Asymmetric Arylation of Allyl Sulfones

A highly effective method for the stereocontrolled synthesis of chiral sulfolanes is the rhodium-catalyzed asymmetric arylation of allyl sulfones. thieme-connect.com This process leverages a base-catalyzed isomerization of an allyl sulfone into a more reactive alkenyl sulfone intermediate, which then participates in the key carbon-carbon bond-forming step.

In a notable example, the reaction of 3-sulfolene (B121364) with various arylboronic acids is performed in the presence of a chiral diene-rhodium catalyst. acs.org The reaction requires strongly basic conditions, typically using about 10 equivalents of potassium hydroxide (B78521) (KOH), to promote the initial isomerization of 3-sulfolene into 2-sulfolene. thieme-connect.comacs.org The thermodynamically less stable but more reactive 2-sulfolene then undergoes a rhodium-catalyzed 1,4-addition with the arylboronic acid, yielding 3-arylsulfolanes with high yields and outstanding enantioselectivity. acs.org The use of chiral diene ligands, such as ferrocenyl-based tetrafluorobenzobarrelenes (Fc-tfb), is critical for achieving high levels of asymmetric induction. organic-chemistry.orgthieme-connect.com This methodology works for both cyclic and acyclic allyl sulfones, providing access to a range of chiral sulfone products. thieme-connect.com

The table below summarizes the results for the asymmetric arylation of 3-sulfolene with various arylboronic acids. thieme-connect.comacs.org

| Arylboronic Acid (ArB(OH)₂) | Product (3-Aryl-sulfolane) | Yield (%) | ee (%) |

| Phenylboronic acid | 3-Phenylsulfolane | 90 | >99 |

| 4-Methylphenylboronic acid | 3-(4-Tolyl)sulfolane | 87 | >99 |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)sulfolane | 88 | >99 |

| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)sulfolane | 91 | >99 |

| 1-Naphthylboronic acid | 3-(1-Naphthyl)sulfolane | 95 | >99 |

Synthesis of this compound as a Developmental Chemical

This compound is recognized as a key developmental chemical, primarily due to its emerging applications as a specialized solvent in advanced energy storage technologies. scispace.com Its synthesis and properties are tailored for high-performance systems such as supercapacitors and lithium-ion batteries. daneshyari.commdpi.comgoogle.com

A primary role for this compound is as a co-solvent in electrolyte formulations. Sulfolane itself is a desirable electrolyte solvent due to its high thermal and electrochemical stability, but its high freezing point (27 °C) limits its use in low-temperature environments. mdpi.comacs.org this compound is frequently mixed with sulfolane to create a eutectic mixture, which significantly depresses the freezing point to as low as -17 °C. acs.org This allows devices like supercapacitors to operate effectively over a much wider temperature range. google.com These ternary mixtures, often also containing an ionic liquid, can exhibit improved ionic conductivity compared to the pure components, enhancing device performance. mdpi.comacs.org

The industrial synthesis of this compound for these developmental applications typically follows a two-step process. The first step is a [4+1] cycloaddition reaction between isoprene (B109036) and sulfur dioxide, which produces 3-methyl-3-sulfolene. vulcanchem.com This reaction is generally conducted at elevated temperature and pressure. The resulting unsaturated sulfolene is then subjected to catalytic hydrogenation to saturate the double bond, yielding the final this compound product. vulcanchem.com Raney nickel is a commonly used catalyst for this hydrogenation step. vulcanchem.com

The table below outlines the key properties of this compound that make it a valuable developmental chemical for electrolyte applications.

| Property | Value/Description | Relevance in Developmental Applications |

| Chemical Formula | C₅H₁₀O₂S | Defines the basic structure. |

| CAS Number | 872-93-5 | Unique identifier. |

| Appearance | Colorless to light yellow clear liquid | Suitable for use in liquid electrolytes. |

| Purity | >98.0% (GC) | High purity is essential for electrochemical applications to avoid side reactions. |

| Boiling Point | 276 °C (approx.) | High boiling point contributes to the thermal stability of the electrolyte. |

| Freezing Point | ~0.5 °C | Used in eutectic mixtures with sulfolane to create low-temperature electrolytes. vulcanchem.com |

| Application | Co-solvent in electrolytes for supercapacitors and batteries | Improves low-temperature performance and ionic conductivity of electrolytes. mdpi.comacs.org |

Advanced Applications of 3 Methylsulfolane in Electrochemical Systems

Electrolyte Design for Energy Storage Devices

Integration of 3-Methylsulfolane in Lithium-Ion Electrolytes

The use of this compound (MSL) as a solvent or additive in lithium-ion battery electrolytes is a promising strategy to improve their performance and thermal stability. acs.orgnii.ac.jp Sulfone-based electrolytes are recognized for being non-flammable and stable at high voltages. nii.ac.jprsc.org

Studies have shown that this compound, often in combination with other sulfones like sulfolane (B150427) (SL), can facilitate a "hopping" conduction mechanism for lithium ions. acs.orgacs.org In highly concentrated electrolytes (HCEs), Li+ ions can diffuse faster than the solvent molecules and anions by exchanging ligands, which leads to a higher Li-ion transference number. nii.ac.jpacs.org This is particularly advantageous for achieving high-rate capabilities in lithium batteries. acs.org The ratio of the self-diffusion coefficients of Li+ to the solvent is often higher for cyclic sulfones like this compound compared to acyclic ones, suggesting that the cyclic structure aids in this hopping mechanism. acs.org

Research on high-concentration electrolytes composed of lithium salts and this compound has revealed that the properties of the anion play a crucial role. acs.org Weaker Lewis basicity of the anions in these binary mixtures leads to increased ionic conductivity and a higher activity of Li+ ions. acs.org This enhancement in charge-transfer kinetics is vital for improving the power density of lithium batteries. acs.org

In some formulations, mixtures of this compound with ionic liquids have been investigated. For instance, an electrolyte containing this compound and the ionic liquid N,N-diethyl-N-methyl-N-(2methoxyethyl) ammonium (B1175870) bis(trifluoromethanesulfonyl) imide demonstrated improved cell performance at 40 °C. researchgate.net

The following table summarizes the effect of different anions on the ionic conductivity of Li salt/3-Methylsulfolane mixtures:

| Anion Lewis Basicity | Ionic Conductivity | Li+ Activity |

| Weaker | Increased | Higher |

| Stronger | Decreased | Lower |

This table is based on findings that show a correlation between the Lewis basicity of anions and the electrochemical properties of this compound-based electrolytes. acs.org

Despite its potential, accurately modeling the behavior of this compound in electrolytes through computational simulations presents challenges. acs.org Generalized force fields, such as OPLS or GAFF, are often not sufficient for accurately simulating these molecules due to issues with charge distribution, which can affect the bulk dynamics of the system. acs.orgiitgn.ac.in

Computational studies on sulfones other than sulfolane, including this compound, are limited, highlighting a need for the development of specific and accurate force field parameters for each compound to reliably predict the properties of complex electrolyte mixtures. acs.orgiitgn.ac.in The structural arrangement of these molecules, which is governed by van der Waals and electrostatic interactions, is highly sensitive to the parameters used in simulations. acs.org

Enhancement of Lithium-Ion Transport and Conductivity

Development of High-Temperature Supercapacitor Electrolytes

This compound plays a key role in the formulation of electrolytes for high-temperature supercapacitors, primarily by addressing one of the main drawbacks of using sulfolane as a solvent: its high freezing point. acs.orglboro.ac.uk

Ternary mixtures composed of sulfolane, this compound, and an ionic liquid are being explored as cost-effective and high-performance electrolytes for supercapacitors. acs.orglboro.ac.uk Sulfolane is an attractive solvent due to its high thermal and electrochemical stability, high boiling point (285 °C), and wide voltage stability window. acs.orglboro.ac.ukresearchgate.net However, its freezing point of 27 °C limits its application at room temperature. acs.orglboro.ac.uk

By creating a eutectic mixture of sulfolane and this compound, the freezing point can be significantly lowered. acs.orglboro.ac.uk For example, a 60/40 mol% mixture of sulfolane and (R,S)-3-methylsulfolane can depress the freezing point to as low as -17 °C. acs.org This allows the electrolyte to remain liquid over a much wider temperature range.

The addition of this sulfolane/3-methylsulfolane eutectic mixture to an ionic liquid, such as butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (BTM-TFSI), has been shown to increase the electrical conductivity. acs.org In one study, adding the eutectic mixture to BTM-TFSI increased the conductivity from 2.1 mS cm⁻¹ to 5.0 mS cm⁻¹. acs.org Further optimization by changing the anion to methanetricarbonitrile (B14754268) (MTC) resulted in a conductivity of 12.2 mS cm⁻¹. acs.orglboro.ac.uk

The table below shows the enhancement in conductivity of a BTM-TFSI ionic liquid with the addition of a sulfolane/3-methylsulfolane eutectic mixture.

| Electrolyte Composition | Conductivity at 25 °C (mS cm⁻¹) |

| Pure BTM-TFSI | 2.1 acs.org |

| BTM-TFSI + 60/40 Sulfolane/3-Methylsulfolane | 5.0 acs.org |

| BTM-MTC + 60/40 Sulfolane/3-Methylsulfolane | 12.2 acs.orglboro.ac.uk |

The significant depression of the freezing point in sulfolane/3-methylsulfolane mixtures is a classic example of a colligative property. acs.org The introduction of this compound, which is commercially available as a racemic mixture, disrupts the crystal lattice of sulfolane, thereby lowering the temperature at which the mixture solidifies. acs.org Research has shown that mixtures containing between 40 and 65 mol % of (R,S)-3-methylsulfolane in sulfolane exhibit freezing points between -15 and -17 °C, a reduction of over 40 °C compared to pure sulfolane. acs.org

This effect is crucial for developing electrolytes that can operate reliably across a broad range of temperatures, a critical requirement for applications in industries like automotive and aerospace. rsc.org

The freezing point depression of sulfolane when mixed with this compound is detailed in the table below:

| Component | Freezing Point (°C) |

| Pure Sulfolane | 27 acs.orglboro.ac.uk |

| Eutectic Mixture (Sulfolane/3-Methylsulfolane) | -17 acs.orglboro.ac.uk |

Impact on Ionic Liquid Conductivity and Voltage Stability

The integration of this compound (3-MS) into ionic liquid (IL) electrolytes has been

Computational Chemistry and Theoretical Modeling of 3 Methylsulfolane

Force Field Development and Parameterization

Accurate molecular simulations heavily rely on the quality of the underlying force fields, which are sets of parameters describing the potential energy of a system of particles. ethz.ch For sulfone molecules like 3-methylsulfolane, generalized force fields such as OPLS (Optimized Potentials for Liquid Simulations) or GAFF are often not sufficient to accurately model their behavior. iitgn.ac.inacs.org

Active-Learning Assisted Frameworks for Sulfone Parameterization

To address the limitations of traditional force field development, which can be time-consuming and inefficient, active-learning assisted frameworks have been developed. iitgn.ac.inacs.org One such approach combines a genetic algorithm (GA) with Gaussian process regression (GPR) to efficiently optimize force field parameters for sulfone molecules, including this compound. iitgn.ac.inacs.orgiitgn.ac.in This GA-GPR model significantly accelerates the convergence to optimized parameters, requiring fewer iterations and a smaller dataset compared to previous methods. iitgn.ac.in

The process begins with an initial set of parameters, often based on the OPLS functional form, with atomic site charges replaced by more accurate ones computed using methods like DDEC6. iitgn.ac.inacs.org The genetic algorithm then generates new parameter sets by introducing mutations, and classical molecular dynamics (MD) simulations are performed to evaluate their fitness based on how well they reproduce reference properties like liquid phase density and radial distribution functions (RDFs). acs.orggithub.com A GPR surrogate model is trained on these results to predict the fitness of new parameter sets, reducing the need for computationally expensive MD simulations in every iteration. iitgn.ac.inacs.org This active learning loop iteratively refines the force field parameters. iitgn.ac.in

Inaccurate Charge Distribution in Existing Force Fields (e.g., OPLS)

A primary deficiency in existing force fields like OPLS when applied to sulfones is the inaccurate distribution of atomic charges. iitgn.ac.inacs.org This inaccuracy can lead to a distorted representation of the molecule's electrostatic potential and, consequently, incorrect predictions of the bulk dynamics and structural arrangements of the system. iitgn.ac.inacs.orgnih.gov The interactions governing molecular arrangement, namely van der Waals and electrostatic forces, are highly sensitive to these parameters. iitgn.ac.inacs.org

For sulfones, the standard OPLS force field may not adequately capture the electronic anisotropy around the sulfur atom. nih.govacs.org To improve this, newer models sometimes add off-atom charged sites. nih.govacs.org In the case of the GA-GPR framework, initial partial charges are computed using density functional theory (DFT) at the M062X/aug-cc-pVDZ level of theory, followed by the DDEC6 method to partition the electron density, providing a more accurate starting point for the parameterization process. iitgn.ac.inacs.org The inadequacy of generalized force fields necessitates the development of specific parameters for each sulfone to accurately model their behavior in simulations. iitgn.ac.inacs.org

Quantum Mechanical Calculations and Molecular Dynamics Simulations

Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are powerful tools for investigating the molecular-level properties and behaviors of substances like this compound. researchgate.netacs.orglbl.gov

Molecular Structures and Atom Types

The molecular structure of this compound consists of a five-membered sulfolane (B150427) ring with a methyl group attached. iitgn.ac.inacs.org For simulation purposes, the atoms within the molecule are categorized into specific "atom types" to define the parameters for bonded and nonbonded interactions in the force field. The molecular structure and atom types for this compound have been defined in studies focused on developing accurate force fields for sulfone molecules. iitgn.ac.inacs.org

| Atom | Atom Type | Description |

|---|---|---|

| Sulfur | S | Sulfur atom in the sulfone group |

| Oxygen | O | Oxygen atoms in the sulfone group |

| Carbon (ring) | C | Carbon atoms within the five-membered ring |

| Carbon (methyl) | CH3 | Carbon atom of the methyl group |

| Hydrogen | H | Hydrogen atoms attached to the carbon atoms |

Nonbonded Interactions and Lorentz-Berthelot Combining Rules

Nonbonded interactions, which include van der Waals and electrostatic forces, are crucial for accurately simulating the condensed-phase properties of molecular systems. acs.org In molecular mechanics force fields, these are typically modeled using a Lennard-Jones (LJ) potential and a Coulombic term. acs.orgacs.org The total potential energy is a sum of these nonbonded terms and bonded contributions (bond, angle, and dihedral). acs.org

The Lennard-Jones potential is defined by two parameters: the collision diameter (σ), which is the distance at which the inter-particle potential is zero, and the well depth (ε), which is the depth of the potential well. wikipedia.org

When simulating mixtures or systems with different types of atoms, the interaction parameters between dissimilar atoms (i and j) need to be determined. The Lorentz-Berthelot combining rules are a common method used for this purpose. acs.orgwikipedia.orgpythoninchemistry.org They define the mixed interaction parameters based on the parameters of the individual atom types:

Lorentz rule for σ: wikipedia.org

Berthelot rule for ε: pythoninchemistry.org

In the development of force fields for sulfones like this compound, the optimization of the Lennard-Jones parameters is guided by reference data such as liquid phase density and site-specific radial distribution functions (RDFs), particularly for S–S and O–O interactions. iitgn.ac.inacs.org The unlike interactions between different atom types are then calculated using the Lorentz-Berthelot combining rules. iitgn.ac.inacs.org

Electrolyte Behavior at the Molecular Level

Molecular dynamics simulations are instrumental in understanding the behavior of this compound as a component of an electrolyte at the molecular level. researchgate.netresearchgate.netfrontiersin.org These simulations provide insights into ion transport, solvation structures, and interactions between the electrolyte components. researchgate.netnih.gov

In high-concentration electrolytes, sulfone solvents like this compound can enhance lithium-ion transport through a hopping conduction mechanism. iitgn.ac.in MD simulations have been used to investigate the phase behavior, solvate structures, and transport properties of binary mixtures of lithium salts (like LiTFSA) and various sulfones, including this compound. researchgate.net The simulations can reproduce experimental values for properties like density and self-diffusion coefficients of ions and solvents. researchgate.net

Theoretical Insights into Solvent-Ion Interactions

This compound has been identified as a promising solvent for high-voltage applications due to its anodic stability. escholarship.orglbl.govosti.gov Theoretical studies explore its suitability by examining its interactions with various cations and anions, providing a foundation for the rational design of new and improved electrolytes. frontiersin.orgescholarship.org

Ion-Association Tendency in Electrolytes

A key aspect of solvent-ion interaction is the tendency for cations and anions to form associated pairs, such as contact-ion pairs (CIPs) or solvent-separated ion pairs (SSIPs), rather than remaining fully dissociated. frontiersin.orgosti.gov The degree of ion association is critical as it affects the concentration of mobile charge carriers and can influence the electrochemical stability of the electrolyte components. frontiersin.org

Theoretical calculations for electrolytes based on sulfonyl solvents have indicated a greater tendency for ion association at higher salt concentrations. frontiersin.org This phenomenon is particularly relevant for multivalent cations like Mg²⁺, where strong electrostatic attractions promote pairing with anions. osti.gov For instance, in electrolytes containing Mg(TFSI)₂, a higher ion-association tendency has been linked to chemical instability and poor plating/deposition reversibility. frontiersin.org

Computational screening studies have been employed to understand and mitigate this. In a study involving carba-closo-dodecaborate anions, this compound was used as a solvent to investigate ion association. escholarship.orglbl.gov The research showed that modifying the anion structure, for example by replacing a proton with a more electronegative fluorine ligand, could decrease the contact-ion pair formation energy, thereby promoting dissociation and improving electrochemical stability. escholarship.orglbl.gov This highlights the ability of theoretical modeling to guide the design of salts that are less prone to ion pairing in solvents like this compound. The relationship between salt concentration and performance metrics like Coulombic efficiency is directly linked to the solvation structure and the prevalence of ion pairs. osti.gov

The table below illustrates computed free energy changes for the ion association of various anions with a solvated magnesium cation in an ether-based solvent, providing a comparative look at anion-dependent association tendencies. While this specific data is for triglyme, it demonstrates the type of theoretical analysis used to understand ion association in polar solvents.

Table 1: Computed Free Energy Change (ΔG) of Ion Association for [Mg(G3)₂]²⁺ + X⁻ ⇌ [Mg(G3)₂(X)]⁺ in Triglyme (G3)

A negative ΔG indicates a favorable ion association.

| Anion (X⁻) | ΔG of Ion Association (kcal/mol) | Reference |

|---|---|---|

| TPFA⁻ | +5.5 | lbl.gov |

| BF₄⁻ | -1.5 | lbl.gov |

| TFSI⁻ | -11.0 | lbl.gov |

| BH₄⁻ | -20.0 | lbl.gov |

Exothermic Bond Dissociation Reactions

A critical factor for electrolyte stability is the resistance of the solvent molecules to decomposition, especially when in contact with highly reactive species formed during battery cycling, such as transient Mg⁺ cations. frontiersin.org Computational studies have revealed that many solvents, including sulfones, can undergo decomposition reactions that are thermodynamically favorable (exergonic). frontiersin.orgfrontiersin.org However, the practical stability of the solvent is often dictated by the kinetic barrier, or activation energy, of the decomposition pathway. frontiersin.org

DFT calculations have been used to model the decomposition of sulfone solvents coordinated to Mg⁺. The typical mechanism involves an initial electron transfer from Mg⁺ to the solvent molecule, followed by the dissociation of a C-S bond. frontiersin.org This process is often exothermic, meaning it releases energy.

The table below presents the calculated energy barriers for the decomposition of sulfone solvents complexed with Mg⁺, which serves as a strong theoretical proxy for the behavior of this compound.

Table 2: Calculated Energy Barriers for Mg⁺-Mediated Decomposition of Sulfone Solvents

| Solvent | Decomposition Step | Activation Energy Barrier (eV) | Reference |

|---|---|---|---|

| Tetramethylene sulfone (TMS) | Initial Charge Transfer (TS1) | 0.36 | frontiersin.org |

| C-S Bond Dissociation (TS2) | 0.15 | frontiersin.org | |

| Dimethyl sulfone (DMS) | Initial Charge Transfer (TS1) | 0.37 | frontiersin.org |

| C-S Bond Dissociation (TS2) | 0.21 | frontiersin.org | |

| This compound | Overall Barrier (Expected) | ~0.36 - 0.37 | frontiersin.org |

These theoretical findings are crucial for understanding the intrinsic stability of this compound in demanding electrochemical environments and for designing electrolyte systems where these decomposition pathways are kinetically hindered. frontiersin.org

Environmental Science and Remediation of 3 Methylsulfolane Contamination

Biodegradation Pathways and Microbial Degradation

The microbial breakdown of 3-methylsulfolane is a key area of research for the remediation of contaminated sites. Various microorganisms have been identified that can utilize this compound as a source of carbon and energy, leading to its degradation.

Aerobic Biodegradation by Bacterial Strains (e.g., Pseudomonas sp., Cupriavidus sp.)

Aerobic biodegradation, which occurs in the presence of oxygen, is a significant process for the natural attenuation and engineered bioremediation of sulfolane (B150427) and its derivatives. researchgate.net Several bacterial species have been isolated and characterized for their ability to degrade these compounds.

Notably, strains of Pseudomonas and Cupriavidus have demonstrated the capacity to degrade sulfolane. researchgate.net In laboratory studies, Pseudomonas sp. has been shown to effectively degrade sulfolane. scholaris.ca Similarly, three strains of Cupriavidus sp. (Y-a, Y-d, and Y-f) were isolated from activated sludge from a petrochemical plant and were capable of degrading sulfolane. researchgate.net Research has also identified a bacterium, Shinella sp. strain C1, capable of assimilating this compound. aist.go.jp

The degradation of sulfolane by these bacteria often involves the release of sulfate (B86663). researchgate.net Mixed bacterial cultures, as well as isolated strains, have been shown to convert the sulfur in sulfolane to sulfate. collectionscanada.gc.ca For instance, a study demonstrated that mixed bacterial cultures could convert 82% of the sulfur from sulfolane into sulfate. collectionscanada.gc.ca

The following table summarizes key findings on the aerobic biodegradation of sulfolane by these bacterial genera.

| Bacterial Genus | Key Findings | References |

| Pseudomonas | - Frequently found in nature and capable of sulfolane degradation. - Acclimation to a sulfolane-contaminated environment can reduce the lag time before biodegradation begins. scholaris.ca | scholaris.ca |

| Cupriavidus | - Strains isolated from petrochemical activated sludge demonstrated sulfolane degradation. researchgate.net - Optimal pH for degradation by strain Cupriavidus sp. Y-d was found to be 8. researchgate.netresearchgate.net - Capable of degrading high concentrations of sulfolane (up to 2000 mg L⁻¹). researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Shinella | - A strain, Shinella sp. C1, was identified as being able to assimilate this compound. | aist.go.jp |

Factors Influencing Biodegradation (pH, Concentration, Soil Content)

The efficiency of this compound biodegradation is influenced by several environmental factors. Understanding these factors is crucial for optimizing bioremediation strategies.

pH: The pH of the environment significantly impacts microbial activity and, consequently, the rate of biodegradation. researchgate.net For instance, the degradation of sulfolane by Cupriavidus sp. Y-d was found to be 1.40–1.45 times higher at a pH range of 7–9 compared to a pH of 6, with the optimal pH being 8. researchgate.netresearchgate.net

Concentration: The initial concentration of the contaminant can affect the growth rate of degrading microorganisms. For Cupriavidus sp. Y-d, increasing the sulfolane concentration from 500 to 2000 mg L⁻¹ led to an increase in the specific growth rate and the specific substrate utilization rate. researchgate.netresearchgate.net However, very high concentrations of certain related compounds, like diisopropylamine (B44863) (DIPA), can be inhibitory to microbial populations.

Soil and Sediment Content: The composition of the soil or sediment can influence biodegradation. The presence of other organic compounds and the availability of nutrients like nitrogen and phosphorus can stimulate microbial activity and enhance degradation rates. collectionscanada.gc.ca For example, the addition of nitrogen and phosphorus has been shown to stimulate sulfolane degradation in soil and groundwater samples. researchgate.net The carbonates present in clay-containing aquifer sediments can also provide buffering capacity, which helps to maintain a favorable pH for biodegradation. collectionscanada.gc.ca

Stable Isotope Probing and Metagenomics in Identifying Degraders

Stable isotope probing (SIP) combined with metagenomics has emerged as a powerful tool for identifying the specific microorganisms responsible for the degradation of contaminants like sulfolane in complex environmental samples without the need for cultivation. nih.govnih.gov This technique involves introducing a substrate, such as sulfolane, that is labeled with a stable isotope (e.g., ¹³C). nih.gov Microorganisms that consume the labeled substrate incorporate the isotope into their DNA. nih.govnih.gov

By separating the "heavy" labeled DNA from the "light" unlabeled DNA, researchers can identify the active degraders within the microbial community. nih.gov Subsequent metagenomic sequencing of the labeled DNA provides insights into the genetic makeup of these organisms and the potential pathways they use for degradation. nih.govnih.gov

A study utilizing DNA-based SIP and metagenomics on a sulfolane-contaminated subarctic aquifer identified a bacterium closely related to Rhodoferax ferrireducens as the primary sulfolane degrader. nih.gov This approach also allowed for the reconstruction of a nearly complete genome of this organism, revealing a potential novel pathway for sulfolane biodegradation that differs from the previously proposed 4S dibenzothiophene (B1670422) desulfurization pathway. nih.gov

Impact on Environmental Systems

The release of this compound into the environment poses significant challenges due to its chemical properties and potential for widespread contamination.

Contaminant of Concern in Groundwater

Sulfolane and its derivatives, including this compound, are considered emerging contaminants of concern in groundwater worldwide. scholaris.canih.govehn.org Due to its high water solubility, sulfolane is highly mobile in soil and can readily leach into groundwater, leading to contamination of aquifers. researchgate.netehn.org This contamination has been reported at various sites, including gas processing plants. researchgate.net The presence of these compounds in groundwater is a concern for both ecosystem health and the safety of drinking water supplies. ehn.orgeuropa.eu

Potential for Shock Loading of Wastewater Treatment Systems

Sudden increases in the concentration of pollutants, known as shock loads, can significantly disrupt the performance of wastewater treatment plants. researchgate.netteamonebiotech.com Industrial spills or discharges can introduce high concentrations of compounds like sulfolane into these systems. researchgate.netrealtechwater.com Such events can overwhelm the microbial communities responsible for breaking down waste, leading to a decrease in treatment efficiency and potential non-compliance with effluent standards. teamonebiotech.comrealtechwater.com The ability of certain microbial strains, such as Cupriavidus sp., to tolerate and degrade high concentrations of sulfolane is therefore important for the resilience of biological treatment systems facing such shock loading events. researchgate.net

Remediation Strategies

The remediation of sites contaminated with this compound involves various physical, chemical, and biological methods aimed at reducing the contaminant's concentration to acceptable levels. The choice of strategy often depends on site-specific conditions, concentration of the pollutant, and economic feasibility. Key approaches include bioremediation, adsorption onto activated carbon, and advanced oxidation processes.

Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants into less harmful substances. scholaris.ca For sulfolanes, including this compound, this is considered an environmentally friendly and cost-effective approach. researchgate.net

Monitored Natural Attenuation (MNA)

Monitored Natural Attenuation relies on naturally occurring processes to reduce the mass, toxicity, and mobility of contaminants in soil and groundwater. For MNA to be a viable option, it must be demonstrated that these natural processes will effectively achieve remediation goals within a reasonable timeframe. epa.gov In the context of this compound, this involves tracking the contaminant's concentration over time to confirm that indigenous microbial populations are actively degrading it. researchgate.net The aerobic degradation of sulfolanes by native microbial communities has been observed in contaminated sites. collectionscanada.gc.ca However, the process can be slow under oxygen- and nutrient-limited conditions. researchgate.net

Several bacterial strains have been identified that are capable of degrading sulfolanes, suggesting a potential for natural attenuation at sites where these or similar microbes are present. A notable example is Shinella yambaruensis, a bacterium isolated from soil that is capable of assimilating this compound. walisongo.ac.idaist.go.jp The presence of such specialized microorganisms is a key factor in the success of MNA.

Biostimulation

Biostimulation is a proactive bioremediation strategy that involves the addition of nutrients, oxygen, or other substances to a contaminated environment to stimulate the growth and activity of indigenous contaminant-degrading microorganisms. core.ac.uknih.gov This technique aims to overcome limitations in the natural environment that may be hindering microbial activity. scholaris.ca

Research has shown that nutrient supplementation can significantly enhance the biodegradation of sulfolanes. collectionscanada.gc.ca For instance, microbial communities from a contaminated aquifer were stimulated by the addition of phosphorus, while those from another location required nitrogen supplementation to improve degradation rates. collectionscanada.gc.ca The core principle is to provide the limiting nutrients to enhance the metabolic activity of the native bacteria capable of breaking down compounds like this compound. nih.gov The process is considered effective for enhancing the degradation of easily available contaminants in the mobile phase, thereby reducing their spread. nih.gov

Bacterial species from the genus Shinella have been noted for their ability to degrade various recalcitrant pollutants, including this compound. nih.gov The stimulation of these and other indigenous bacteria through the optimization of environmental conditions is a promising approach for the remediation of contaminated sites.

Table 1: Research Findings on Bioremediation of Sulfolanes

| Remediation Approach | Key Findings | Relevant Microorganisms | Source |

|---|---|---|---|

| Monitored Natural Attenuation (MNA) | Relies on indigenous microbes; effectiveness is site-specific and requires monitoring. | Shinella yambaruensis (can assimilate this compound) | epa.govwalisongo.ac.idaist.go.jp |

| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) enhances degradation rates by native microbes. | Shinella sp., Variovorax sp., Cupriavidus sp. | scholaris.cacollectionscanada.gc.canih.gov |

| Aerobic Degradation | Oxygen is a key factor; aerobic conditions are generally required for effective biodegradation of sulfolane. | Various aerobic bacteria | researchgate.netcollectionscanada.gc.ca |

Adsorption is a physical process where molecules of a substance (adsorbate) accumulate on the surface of a solid material (adsorbent). hydronixwater.com Activated carbon is a highly effective adsorbent used in water treatment due to its exceptionally large internal surface area, which can range from 500 to 1500 m²/g. hydronixwater.com This property makes it suitable for removing a wide range of organic compounds from aqueous solutions.

The process involves pumping contaminated water through a column containing Granular Activated Carbon (GAC). hydronixwater.com As the water passes through, organic molecules like this compound are physically attached to the carbon's surface, a process known as sorption. hydronixwater.com The effectiveness of activated carbon adsorption is influenced by several factors, including the properties of the compound being removed (e.g., molecular weight), water temperature, pH, and the concentration of the contaminant. hydronixwater.commdpi.com

While specific studies focusing exclusively on the adsorption of this compound are limited, the principles are well-established for similar organic compounds. For many organic pollutants, adsorption onto activated carbon is a reliable and effective treatment method. nih.gov The performance of activated carbon can be influenced by its physical and chemical characteristics, such as surface area, pore volume, and the presence of surface functional groups. mdpi.comnih.gov

Table 2: Factors Influencing Activated Carbon Adsorption

| Parameter | Influence on Adsorption Performance | Source |

|---|---|---|

| Surface Area & Porosity | A larger surface area and well-developed pore structure provide more sites for adsorption, increasing capacity. | hydronixwater.comnih.gov |

| pH | Can alter the surface charge of the activated carbon and the ionization state of the adsorbate, affecting electrostatic interactions. | mdpi.com |

| Temperature | Lower temperatures generally favor adsorption capacity. | hydronixwater.com |

| Contaminant Concentration | Higher initial concentrations can lead to higher carbon consumption rates. | hydronixwater.com |

| Compound Properties | Compounds with high molecular weight and lower water solubility tend to be more readily adsorbed. | hydronixwater.com |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com AOPs are often employed for the treatment of recalcitrant organic compounds that are difficult to degrade using conventional methods. scholaris.ca

Several AOP-based systems have been reported as effective for the degradation of the closely related compound, sulfolane, and are considered applicable to this compound. These methods include:

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide generates hydroxyl radicals, which then attack the organic molecule. mdpi.comnih.gov

Ozonation (O₃): Ozone is a powerful oxidant itself but can also be combined with other processes (e.g., UV, peroxides) to enhance hydroxyl radical production, especially in alkaline conditions. mdpi.com

Fenton and Fenton-like Processes: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals. mdpi.com

Studies on sulfolane have demonstrated that AOPs can achieve high degradation rates in short time periods. scholaris.ca For example, the integration of an activated sludge process with a subsequent UV/H₂O₂ treatment resulted in over 81% degradation of sulfolane within 24 hours. nih.gov The rate of degradation in AOPs can be influenced by the initial contaminant concentration; for sulfolane, the degradation rate was found to be independent of the initial concentration below 30 mg L⁻¹. nih.gov

While highly effective, AOPs can have higher operational costs due to the need for chemical reagents and energy. scholaris.ca Furthermore, the complexity of the water matrix can impact efficiency, as other organic matter may compete for the oxidizing agents. scholaris.ca

Table 3: Comparison of Advanced Oxidation Processes for Sulfolane Degradation

| AOP Method | Description | Key Findings for Sulfolane | Source |

|---|---|---|---|

| UV/H₂O₂ | Uses UV light to cleave hydrogen peroxide into hydroxyl radicals. | Effective for degradation; performance can be impacted by suspended solids. | mdpi.comnih.gov |

| UV/O₃/H₂O₂ | Combines multiple oxidants and UV light for enhanced radical generation. | Achieves mineralization of sulfolane. | mdpi.com |

| Ozone/CaO₂ | Utilizes calcium peroxide with ozone to generate radicals. | Effective in mineralizing sulfolane in aqueous solutions. | scholaris.caresearchgate.net |

| UVC/Persulfate | Employs persulfate activated by UVC light to create sulfate radicals. | Higher persulfate concentrations led to greater sulfolane degradation. | mdpi.com |

Industrial and Chemical Process Applications of 3 Methylsulfolane

Role as a Selective Solvent

3-Methylsulfolane's efficacy as a selective solvent is a cornerstone of its industrial utility. Its molecular structure allows it to exhibit preferential solubility for certain types of chemical compounds, enabling their separation from complex mixtures.

Separation of Aromatic Compounds from Petroleum Fractions

In the petroleum industry, the separation of aromatic hydrocarbons (such as benzene, toluene, and xylene) from aliphatic hydrocarbons is a critical process. This compound is employed as a selective solvent in liquid-liquid extraction processes to achieve this separation. google.comgoogle.com The high polarity of the sulfone group in this compound leads to a strong affinity for aromatic compounds, allowing them to be selectively extracted from petroleum fractions. google.com This process is analogous to the well-established Sulfolane (B150427) process developed by Shell Oil Company, which uses sulfolane for the same purpose. google.com The use of solvents like this compound is essential as simple distillation is often ineffective due to close boiling points and the formation of azeotropes between aromatic and aliphatic components. utwente.nl

Extractive Rectification of Arenes

Extractive rectification, also known as extractive distillation, is another key application where this compound serves as a selective solvent. In this process, the solvent is added to a mixture of arenes (aromatic hydrocarbons) to alter the relative volatilities of the components, facilitating their separation by distillation. google.com The presence of this compound enhances the separation of aromatic compounds with different degrees of aromaticity or from non-aromatic compounds. google.com

Use in Decontaminating Agent, Multipurpose (DAM) Formulations

This compound has been identified as a critical component in Decontaminating Agent, Multipurpose (DAM) formulations. dtic.mildtic.milresearchgate.net These formulations are designed to neutralize chemical and biological agents. A study evaluating nearly 40 aprotic, polar solvents found that only sulfolane and this compound possessed all the necessary properties for this application. dtic.mildtic.mil A mixture of these solvents with water results in a low-viscosity fluid with a low freezing point of -25 °C. dtic.mildtic.mil

In DAM formulations, this compound has been investigated as a replacement for N-cyclohexyl-2-pyrrolidinone. dtic.milresearchgate.net The research was driven by the need to find a substitute that meets stringent operational requirements, including stability and compatibility with various materials. dtic.mil Formulations based on a mixed sulfolane solvent system demonstrated a reaction rate that was at least 50% faster than the original pyrrolidinone-based formulation. dtic.mildtic.mil

Polymer Science Applications

The solvency characteristics of this compound also extend to the field of polymer science, where it is used to dissolve or interact with specific polymers.

Solvency for Polymeric Thickeners (e.g., K-125 polymer)

This compound is recognized as a "good" solvent for the K-125 polymeric thickener. dtic.mildtic.mil This property is particularly relevant in the context of DAM formulations, where a thickened agent simulant using K-125 polymer dissolved in a solvent is employed for testing and demonstration purposes. dtic.mil In contrast, its parent compound, sulfolane, is described as only a "near" solvent for the K-125 polymer. dtic.mildtic.mil An aqueous solution containing 35% by volume of this compound caused significant swelling and agglomeration of the K-125 polymer powder. dtic.mildtic.mil

| Property | This compound | Sulfolane |

| Solvency for K-125 Polymer | Good | Near |

| Effect on K-125 Polymer Powder (in 35% vol aqueous solution) | High swelling and agglomeration | Not specified |

Solvency for Various Polymers (Nitrocellulose, Polyvinylchloride, Polystyrene)

This compound, a derivative of sulfolane, exhibits noteworthy solvency characteristics for a range of polymers, a property largely attributable to its polar aprotic nature. Its efficacy as a solvent is comparable to that of sulfolane, which is recognized as a capable solvent for several key industrial polymers. acs.org

Nitrocellulose: Sulfolane is known to be an effective solvent for nitrocellulose. acs.org Nitrocellulose, a polymer widely used in lacquers, coatings, and printing inks, requires solvents that can readily dissolve its rigid molecular chains to form flexible films. azom.comnaturalspublishing.com The solvency of this compound for nitrocellulose is expected to be similar to that of sulfolane, making it a potentially valuable solvent in these applications. The degree of substitution on the nitrocellulose polymer directly influences its solubility in various organic solvents. naturalspublishing.com

Polyvinylchloride (PVC): this compound is also considered a good solvent for polyvinylchloride. acs.org PVC, a versatile and widely produced synthetic polymer, is inherently a white, brittle solid. wikipedia.org To be utilized in its myriad applications, from rigid pipes (B44673) to flexible films, it must be dissolved or plasticized. While PVC is generally soluble in ketones and chlorinated solvents, the strong solvating power of sulfolane and its derivatives offers a viable alternative. acs.orgwikipedia.org

Polystyrene: The solvency of this compound extends to polystyrene. acs.org Sulfolane has been shown to dissolve polystyrene, and this property is shared by its methylated analogue. acs.orgsci-hub.ru Polystyrene's solubility is a critical factor in its processing and recycling. The ability of this compound to act as a solvent for polystyrene is a significant attribute for its potential use in various industrial processes involving this polymer. sci-hub.ru

A comparative look at the solvency of the parent compound, sulfolane, provides insight into the expected behavior of this compound.

| Polymer | Solubility in Sulfolane |

| Nitrocellulose | Good Solvent acs.org |

| Polyvinylchloride | Good Solvent acs.org |

| Polystyrene | Soluble (approx. 10% at 200°C) acs.orgsulfolane.cn |

This table is based on the solvency of the parent compound, sulfolane, which is indicative of the properties of this compound.

Catalysis in Chemical Synthesis

In the realm of chemical synthesis, solvents can play a crucial role beyond simply dissolving reactants; they can influence reaction rates and selectivity. This compound has demonstrated its utility as a solvent in specific catalytic processes.

Carbonylation of Olefinically Unsaturated Compounds

The carbonylation of olefinically unsaturated compounds, a class of hydrocarbons containing at least one carbon-carbon double bond, is a significant industrial process for the production of carboxylic acids and their esters. wikiwand.comwikipedia.org This reaction typically involves the use of a transition metal catalyst, often palladium-based, in the presence of carbon monoxide. google.com.pg

Research has indicated that the choice of solvent can impact the efficiency of these reactions. While not a direct catalyst, this compound has been identified as a suitable solvent for carbonylation processes. google.com Its use as a solvent in the palladium-catalyzed oxidation of 3,3-Dimethylbut-1-ene, an olefinically unsaturated compound, resulted in an increased yield of the desired product when compared to the use of dimethylformamide (DMF). wikiwand.comwikipedia.org This suggests that this compound can create a more favorable reaction environment for certain palladium-catalyzed transformations of olefins.

Analytical Techniques for 3 Methylsulfolane Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding of 3-Methylsulfolane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional arrangement of atoms in a molecule, making it essential for the stereochemical analysis of this compound and its derivatives. The spatial relationship between atoms can be deduced from the chemical shifts and, most notably, the coupling constants (J-values) between adjacent protons.

In a study involving the reduction of trans-2-acetyl-3-methyl sulfolane (B150427), ¹H NMR was instrumental in identifying the resulting diastereomers of 1-(3-Methyl-1,1-dioxo-tetrahydro-1λ⁶-thiophen-2-yl)-ethanol. The relative stereochemistry of the diastereomers was assigned based on the analysis of the ¹H NMR spectrum. mdpi.com For instance, the coupling constant between vicinal protons on a ring is dependent on their dihedral angle, which differs for cis and trans isomers. oup.com Generally, a larger coupling constant is observed for cis-related protons compared to their trans counterparts in five-membered rings. oup.com

The following table summarizes the ¹H NMR data used for the stereochemical assignment of the reduction products of a this compound derivative.

Table 1: ¹H NMR Data for Stereochemical Assignment of 1-(3-Methyl-1,1-dioxo-tetrahydro-1λ⁶-thiophen-2-yl)-ethanol Diastereomers mdpi.com

| Diastereomer | Key Proton Signals (δ, ppm) | Observed Diastereomeric Ratio (%) |

| Isomer 1 | 3.91–4.07 | 61 |

| Isomer 2 | 4.43–4.52 | 23 |

| Isomer 3 | 4.17–4.26 | 16 |

This ability to differentiate between stereoisomers is critical, as the specific three-dimensional structure of this compound can influence its physical properties and reactivity in various applications. numberanalytics.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, providing a unique "fingerprint."

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The most prominent of these are the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (O=S=O) group. These bands are a definitive feature of sulfolane and its derivatives.

The table below lists the key IR absorption bands for this compound.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~1300 | Asymmetric stretch | O=S=O | nist.gov |

| ~1130 | Symmetric stretch | O=S=O | nist.gov |

| 570, 500 | Strong bands | Not specified | chemicalbook.com |

These characteristic peaks allow for the qualitative identification of this compound and can be used to monitor its presence in reaction mixtures or as a solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Electrochemical Techniques

Electrochemical methods are vital for evaluating the suitability of this compound as a solvent in energy storage devices, such as batteries and supercapacitors. These techniques probe the electrochemical stability and ion transport properties of electrolytes formulated with this solvent.

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the electrochemical stability window of an electrolyte. This window represents the potential range over which the electrolyte remains stable without undergoing oxidation or reduction. A wide electrochemical window is a critical attribute for high-voltage battery electrolytes.

In a study of a magnesium salt dissolved in this compound, cyclic voltammetry was employed to assess the anodic stability of the resulting electrolyte. The experiment involved cycling the potential and observing the current response to identify the onset of oxidation. google.com

The following table details the experimental parameters and findings from a cyclic voltammetry study on a this compound-based electrolyte.

Table 3: Cyclic Voltammetry Data for Anodic Stability of a this compound Electrolyte google.com

| Electrolyte Composition | Working Electrode | Scan Rate | Anodic Stability Limit |

| 0.1 M Mg(AlPFTB)₂ in this compound | Glassy Carbon, Au, Pt | 20 mV/s | > 5.4 V vs. Mg/Mg²⁺ |

The results demonstrated that this compound is a suitable solvent for high-voltage applications, exhibiting a wide potential window where it remains electrochemically inert. google.commdpi.com

AC impedance spectroscopy is a non-destructive technique used to measure the ionic conductivity of an electrolyte. High ionic conductivity is desirable for efficient ion transport in electrochemical devices, leading to better performance.

The ionic conductivity of various electrolytes containing this compound has been determined using the AC impedance method. This involves applying a small amplitude alternating voltage over a range of frequencies and measuring the resulting current to determine the impedance of the electrolyte. jst.go.jpnii.ac.jp

The table below presents the ionic conductivities of different electrolytes based on this compound.

Table 4: Ionic Conductivity of this compound Based Electrolytes Measured by AC Impedance

| Electrolyte | Concentration | Temperature (°C) | Ionic Conductivity (mS cm⁻¹) | Reference |

| NaN(SO₂F)₂ in this compound | [NaFSA]/[MSL] = 1/2 | 30 | ~1.5 | jst.go.jp |

| LiN(SO₂F)₂ in Sulfolane/3-Methylsulfolane/DMS | [LiFSA]/[SL]/[MSL]/[DMS] = 1/1.5/x/y | 30 | Not specified | nii.ac.jp |

| Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide in Sulfolane/3-Methylsulfolane | 60/40 mol % eutectic mixture | 25 | 5.0 | mdpi.com |

These studies show that while highly concentrated electrolytes in this compound may have lower ionic conductivity, they offer other advantages such as high thermal stability and a wide electrochemical window. jst.go.jp

Cyclic Voltammetry in Solvent Stability Assessment

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures. Gas chromatography, in particular, is well-suited for the analysis of this volatile compound.

Gas-liquid chromatography has been successfully employed to separate various sulfones, including this compound. researchgate.net The choice of the stationary phase is critical for achieving good separation. A procedure for the quantitative determination of trace amounts of sulfolane in hydrocarbons using gas chromatography with a specific column and temperature programming has also been described. researchgate.net

The following table summarizes the conditions used for the gas chromatographic analysis of sulfones.

Table 5: Gas Chromatography Parameters for the Analysis of Sulfones researchgate.net

| Stationary Phase | Support Material | Application |

| Carbowax 1500 and 20-M | Gas-Chrom-Z | Separation of various sulfones |

| 8% silicone gum rubber, SE-30/2% Carbowax 20M | Chromosorb W, 80/100 mesh | Determination of trace sulfolane in hydrocarbons |

These chromatographic methods are vital for quality control in the production of this compound and for its analysis in various matrices.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the thermal properties of this compound, providing critical data on its phase behavior and stability under varying temperatures.